![molecular formula C33H25N7 B13442444 5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole](/img/structure/B13442444.png)
5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole is a chemical compound known for its presence as an impurity in certain sartan medications. This compound has garnered attention due to its potential mutagenic properties, which have led to recalls of contaminated pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole typically involves the introduction of an azido group to a biphenyl structure. This can be achieved through a series of organic reactions, including nucleophilic substitution and azidation reactions. The reaction conditions often require the use of solvents like methanol and water, and the process may involve heating and stirring to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound is closely monitored to ensure that the levels of the azido impurity remain within acceptable limits. This involves stringent quality control measures and adherence to regulatory guidelines, such as those outlined in the ICH M7 guidelines for the control of DNA-reactive impurities in pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield amines, while oxidation can produce nitro compounds .
Scientific Research Applications
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole has several scientific research applications:
Chemistry: It is used as a reference standard for the detection and quantification of azido impurities in pharmaceutical products
Biology: Its mutagenic properties are studied to understand the mechanisms of DNA damage and repair
Medicine: Research is conducted to assess the potential health risks associated with exposure to this compound in contaminated medications
Industry: It is used in the development of analytical methods for quality control in pharmaceutical manufacturing
Mechanism of Action
The mutagenic effects of 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole are believed to result from its ability to interact with DNA, causing mutations. The azido group can form reactive intermediates that can damage DNA, leading to mutations and potentially increasing the risk of cancer .
Comparison with Similar Compounds
Similar Compounds
Other Azido Compounds: Compounds with azido groups, such as azidomethyl-biphenyl-tetrazole, share similar chemical properties and potential health risks.
Uniqueness
What sets 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole apart is its specific structure and the regulatory attention it has received due to its presence in sartan medications. Its detection and quantification are critical for ensuring the safety of these pharmaceutical products .
Properties
Molecular Formula |
C33H25N7 |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
5-[2-[4-(azidomethyl)phenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C33H25N7/c34-38-35-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-36-39-40(37-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2 |
InChI Key |
ZIKZMAFZWVVHPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


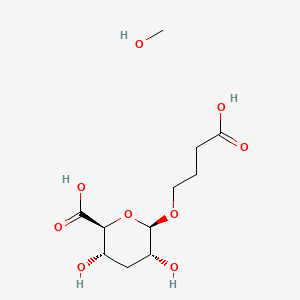
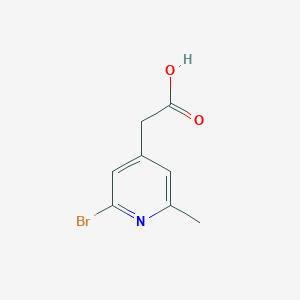
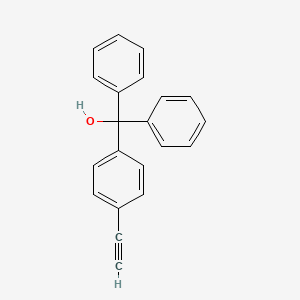
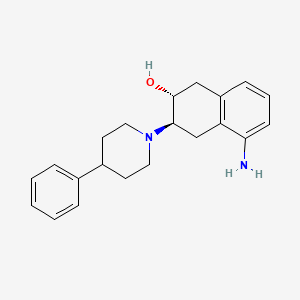
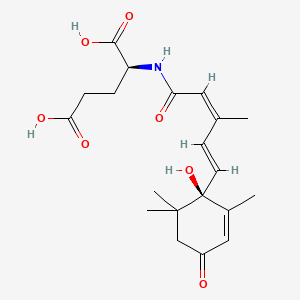
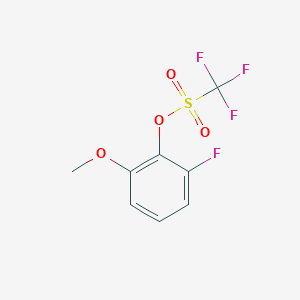
![N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide](/img/structure/B13442408.png)
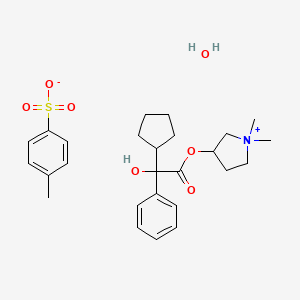

![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13442442.png)
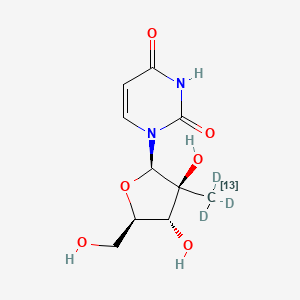

![N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B13442468.png)
![benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid](/img/structure/B13442474.png)
